molecular formula C13H18O B14077690 1-(2,3-Diethylphenyl)propan-1-one

1-(2,3-Diethylphenyl)propan-1-one

Cat. No.: B14077690
M. Wt: 190.28 g/mol
InChI Key: AASZMVHCFNUTCF-UHFFFAOYSA-N
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Description

1-(2,3-Diethylphenyl)propan-1-one is an aryl ketone with a propan-1-one backbone attached to a 2,3-diethyl-substituted phenyl ring. Its molecular formula is C₁₃H₁₈O, and it has a molecular weight of 190.28 g/mol. The compound’s structure features two ethyl groups at the 2- and 3-positions of the phenyl ring, which confer increased lipophilicity compared to methyl-substituted analogs.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,3-diethylphenyl)propan-1-one

InChI

InChI=1S/C13H18O/c1-4-10-8-7-9-12(11(10)5-2)13(14)6-3/h7-9H,4-6H2,1-3H3

InChI Key

AASZMVHCFNUTCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Diethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,3-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Diethylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Diethylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Diethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The reaction mechanism typically involves the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

The following table and analysis compare 1-(2,3-Diethylphenyl)propan-1-one with structurally related aryl ketones, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Aryl Ketones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes References
This compound 2,3-diethylphenyl C₁₃H₁₈O 190.28 Not provided Research chemical/intermediate
1-(2,5-Dimethylphenyl)propan-1-one 2,5-dimethylphenyl C₁₁H₁₄O 162.23 Not provided Synthetic intermediate
1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one 3-bromo, 2,3-dimethylphenyl C₁₇H₁₇BrO 341.22 898769-35-2 Reactive intermediate (hazardous)
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-dimethylaminophenyl C₁₀H₁₃NO 163.22 18992-80-8 Pharmaceuticals, agrochemicals
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 3,4-dimethoxy, 4-methoxyphenyl, triazolyl C₂₀H₂₀N₃O₄ 366.39 Not provided Antimicrobial research

Key Comparisons:

Structural and Physicochemical Differences
  • Substituent Effects: Ethyl vs. Methyl Groups: The diethyl groups in this compound increase its lipophilicity compared to 1-(2,5-Dimethylphenyl)propan-1-one. This enhances solubility in organic solvents but may reduce aqueous solubility, impacting bioavailability in pharmaceutical contexts . Bromine Substituent: The brominated analog (C₁₇H₁₇BrO) exhibits higher molecular weight and reactivity due to the electron-withdrawing bromine atom, making it prone to nucleophilic substitution reactions .

Biological Activity

1-(2,3-Diethylphenyl)propan-1-one is a ketone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and antioxidant activities, alongside relevant research findings, data tables, and case studies.

Chemical Structure

The molecular formula of this compound is C13H18OC_{13}H_{18}O. The structure consists of a propanone backbone substituted with a diethylphenyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related diarylpropenones has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity towards normal cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneMCF-715
Chalcone derivativesVarious10-30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated selective activity against bacterial pathogens such as Chlamydia and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureusTBD
Other diaryl ketonesChlamydia trachomatis32 µg/mL

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. Research indicates that similar structures possess significant antioxidant activity, potentially through scavenging free radicals or chelating metal ions .

Table 3: Antioxidant Activity Assay Results

CompoundAssay TypeIC50 (µM)Reference
This compoundDPPH ScavengingTBD
Other diaryl ketonesABTS Assay<50

Case Studies

A notable case study involved synthesizing a series of propanone derivatives to evaluate their biological activity. Among these derivatives, those with diethyl substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The diethyl substitution may enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets. Additionally, the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

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